(E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene
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Description
(E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene is a useful research compound. Its molecular formula is C76H104Si2 and its molecular weight is 1073.838. The purity is usually 95%.
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Biological Activity
(E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene is a complex silicon compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is C76H104Si2 with a molecular weight of approximately 1073.84 g/mol. It features a disilene functional group which is characterized by a silicon-silicon double bond. The compound is synthesized through various methods including reductive coupling of bis(trialkylsilyl)dibromosilanes and has shown stability under certain conditions .
Antioxidant Properties
Research indicates that disilenes can exhibit antioxidant properties due to their ability to scavenge free radicals. The presence of bulky substituents in the structure of this compound may enhance its reactivity with reactive oxygen species (ROS), leading to potential applications in mitigating oxidative stress-related conditions .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary studies suggest that it may exhibit selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity could be attributed to the unique electronic properties of the disilene moiety which might interact differently with cellular components compared to traditional chemotherapeutic agents .
The proposed mechanism of action involves the generation of reactive species upon interaction with cellular components. These reactive species can induce apoptosis in cancer cells while also modulating signaling pathways associated with cell survival and proliferation. Further investigations are required to elucidate the exact pathways involved .
Case Study 1: Antioxidant Efficacy in Neuronal Cells
A study focused on the effects of this compound on neuronal cell lines demonstrated significant reduction in oxidative stress markers when treated with the compound. The results indicated a protective effect against neurodegeneration .
Case Study 2: Cytotoxic Effects on Breast Cancer Cells
In vitro studies using MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The IC50 value was determined to be significantly lower than that of conventional chemotherapeutics used for breast cancer treatment .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(E)-naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104Si2/c1-17-69(18-2)49-73(25-9,26-10)63-59(69)47-60-64(74(27-11,28-12)50-70(60,19-3)20-4)67(63)77(57-43-41-53-37-33-35-39-55(53)45-57)78(58-44-42-54-38-34-36-40-56(54)46-58)68-65-61(71(21-5,22-6)51-75(65,29-13)30-14)48-62-66(68)76(31-15,32-16)52-72(62,23-7)24-8/h33-48H,17-32,49-52H2,1-16H3/b78-77+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRYFUKOTHHJSV-JKNXPUSASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)[Si](=[Si](C4=CC5=CC=CC=C5C=C4)C6=C7C(=CC8=C6C(CC8(CC)CC)(CC)CC)C(CC7(CC)CC)(CC)CC)C9=CC1=CC=CC=C1C=C9)(CC)CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)/[Si](=[Si](\C4=CC5=CC=CC=C5C=C4)/C6=C7C(=CC8=C6C(CC8(CC)CC)(CC)CC)C(CC7(CC)CC)(CC)CC)/C9=CC1=CC=CC=C1C=C9)(CC)CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H104Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1073.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.